molecular formula C8H15F3N2O4S B8334534 [1-(Methylsulfonyl)piperidin-4-yl]amine trifluoroacetate

[1-(Methylsulfonyl)piperidin-4-yl]amine trifluoroacetate

Cat. No. B8334534
M. Wt: 292.28 g/mol
InChI Key: GCVYYLLLHQDSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Methylsulfonyl)piperidin-4-yl]amine trifluoroacetate is a useful research compound. Its molecular formula is C8H15F3N2O4S and its molecular weight is 292.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(Methylsulfonyl)piperidin-4-yl]amine trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(Methylsulfonyl)piperidin-4-yl]amine trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[1-(Methylsulfonyl)piperidin-4-yl]amine trifluoroacetate

Molecular Formula

C8H15F3N2O4S

Molecular Weight

292.28 g/mol

IUPAC Name

1-methylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H14N2O2S.C2HF3O2/c1-11(9,10)8-4-2-6(7)3-5-8;3-2(4,5)1(6)7/h6H,2-5,7H2,1H3;(H,6,7)

InChI Key

GCVYYLLLHQDSPT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (1-methanesulfonyl-piperidin-4-yl)-carbamic acid tert-butyl ester (1.14 g, 4.1 mmol, from above) in methylene chloride (15 mL) was treated at room temperature with trifluoroacetic acid (5.3 mL). After stirring for 2 hours, all solvent was removed and the residue was triturated with ether. This was filtered, washed with ether and dried in vacuum to give 1-methanesulfonyl-piperidin-4-ylamine; compound with trifluoro-acetic acid (1.20 g, 100% yield). HRMS, observed: 177.0692; Calcd for M+: 177.0698.
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.